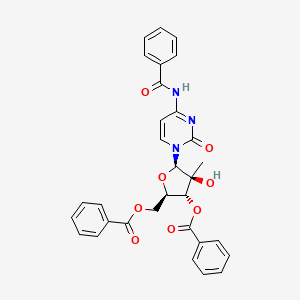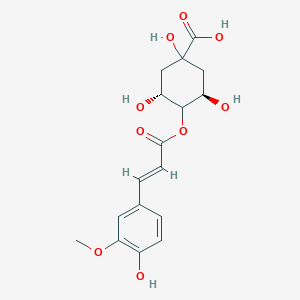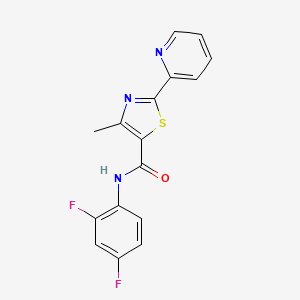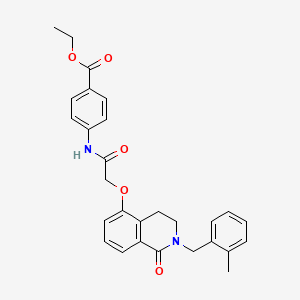![molecular formula C20H24N6O2 B2836095 ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 890888-66-1](/img/structure/B2836095.png)
ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ethyl 4-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate” is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of related compounds involves a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[3,4-d]pyrimidin-4-yl core attached to a piperazine ring via a carboxylate ester linkage. The pyrazolo[3,4-d]pyrimidin-4-yl moiety is further substituted with a 3,4-dimethylphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include hydrolysis, cyclization, and treatment with substituted anilines . Other reactions that may be relevant to this compound include the Dimroth rearrangement, which involves the isomerization of heterocycles .科学的研究の応用
Antimicrobial and Anticancer Applications :
- A study by Hafez, El-Gazzar, and Al-Hussain (2016) discussed the synthesis of novel pyrazole derivatives with potential antimicrobial and anticancer activities. These compounds, derived from a similar ethyl pyrazole carboxylate, showed higher anticancer activity than the reference drug doxorubicin and exhibited good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antiproliferative Activity Against Cancer Cell Lines :
- Mallesha et al. (2012) synthesized a series of pyrazolopyrimidinone derivatives and evaluated their antiproliferative effects against various human cancer cell lines. Some compounds in the series showed good activity against all cell lines except K562, suggesting potential as anticancer agents (Mallesha et al., 2012).
Chemical Reactions and Mechanisms :
- Ledenyova et al. (2018) studied the reaction of a related compound, ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, with thiourea. The reaction involved an ANRORC rearrangement and led to the formation of N-formylated products, highlighting interesting chemical pathways and mechanisms (Ledenyova et al., 2018).
Chiral Chromatographic Analysis :
- Chilmonczyk et al. (2005) synthesized racemic 1,4-disubstituted piperazines, including ethyl 2-[(4-pyrimidin-2yl-piperazine-1yl)carbonyl]C3-C5-alkanoates, and resolved them into enantiomers. They explored the relationship between structural and chromatographic parameters, demonstrating the application of chiral chromatography in analyzing such compounds (Chilmonczyk et al., 2005).
作用機序
While the exact mechanism of action for this specific compound is not mentioned in the search results, it is known to be a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . PDE9A inhibitors are being investigated for their potential in treating cognitive disorders, including Alzheimer’s Disease .
特性
IUPAC Name |
ethyl 4-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-4-28-20(27)25-9-7-24(8-10-25)18-17-12-23-26(19(17)22-13-21-18)16-6-5-14(2)15(3)11-16/h5-6,11-13H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTAYVVPYNMRRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2836012.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2836014.png)
![2,4,5-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2836019.png)





![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2836028.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2836031.png)

![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)
